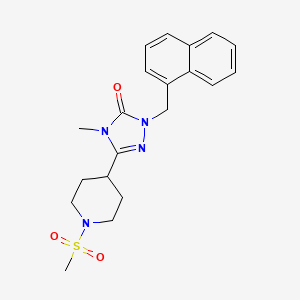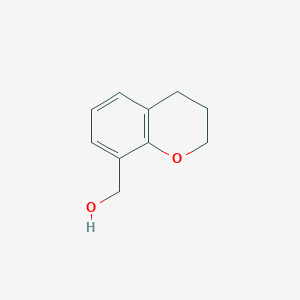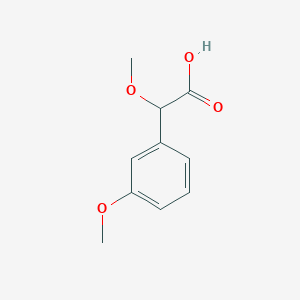
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, also known as BPTP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. BPTP is a pyrrole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides. In vivo studies have shown that 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can reduce tumor growth in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize using a variety of methods, and it has shown promising results in inhibiting the growth of cancer cells and reducing the production of amyloid-beta peptides. However, 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one. One area of research could focus on the development of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one analogs with improved potency and selectivity for specific targets. Another area of research could focus on the development of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one and its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organotin compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has shown promising results in inhibiting the growth of cancer cells and reducing the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-5-3-2-4-6-16)25(23(27)21(22)26)18-11-9-17(24)10-12-18/h2-14,20,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAFGHRSXYYPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)
![[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine](/img/structure/B2882579.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2882581.png)
![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)
![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)

